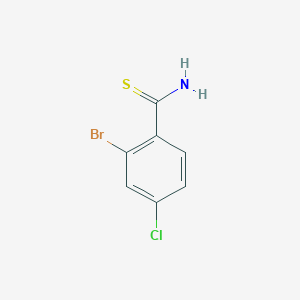![molecular formula C13H18BrNO2 B13593001 tert-butylN-[2-(2-bromoethyl)phenyl]carbamate](/img/structure/B13593001.png)
tert-butylN-[2-(2-bromoethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate: is an organic compound that features a tert-butyl group, a bromoethyl group, and a phenylcarbamate moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-(2-bromoethyl)phenyl]carbamate typically involves the reaction of 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate in the presence of a base such as potassium bisulfate. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidized derivatives such as alcohols or carboxylic acids.
Reduction Products: Reduced forms like amines.
Aplicaciones Científicas De Investigación
Chemistry: tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of fluorinated spacers and other functionalized compounds .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. It is used to create molecules that can act as enzyme inhibitors or receptor modulators .
Industry: The compound is employed in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials that require specific functional groups .
Mecanismo De Acción
The mechanism of action of tert-butylN-[2-(2-bromoethyl)phenyl]carbamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromoethyl group can participate in substitution reactions, while the carbamate moiety can undergo hydrolysis. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in synthetic applications .
Comparación Con Compuestos Similares
tert-Butyl (2-bromoethyl)carbamate: Similar in structure but lacks the phenyl group.
tert-Butyl (4-(bromomethyl)phenyl)carbamate: Similar but with a different substitution pattern on the phenyl ring
Uniqueness: tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. The presence of both the bromoethyl and phenylcarbamate groups allows for a wide range of chemical transformations .
Propiedades
Fórmula molecular |
C13H18BrNO2 |
|---|---|
Peso molecular |
300.19 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-11-7-5-4-6-10(11)8-9-14/h4-7H,8-9H2,1-3H3,(H,15,16) |
Clave InChI |
XSCOAMWNMCCMNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC=C1CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


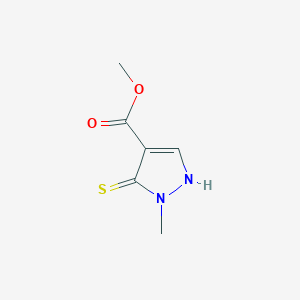

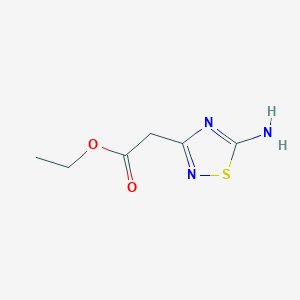
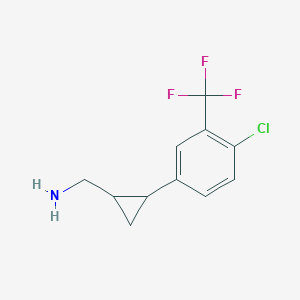
![rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol](/img/structure/B13592944.png)
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride](/img/structure/B13592949.png)
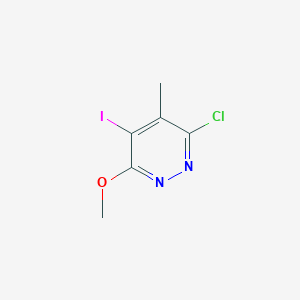
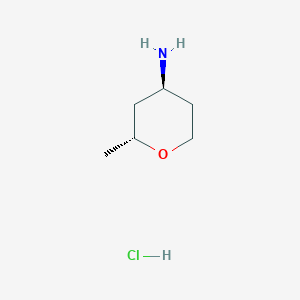
![3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid](/img/structure/B13592974.png)

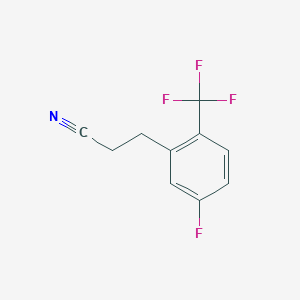
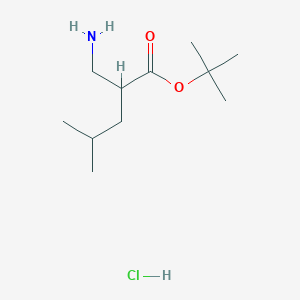
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine](/img/structure/B13592998.png)
